molecular formula C7H12O3 B1338513 Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate CAS No. 3697-68-5

Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate

Cat. No.: B1338513
CAS No.: 3697-68-5
M. Wt: 144.17 g/mol
InChI Key: PAILVKQSHRJIPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate is an organic compound with the molecular formula C7H12O3. It is a cyclopropane derivative featuring an ethyl ester group and a hydroxymethyl group attached to the cyclopropane ring.

Scientific Research Applications

Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate has several applications in scientific research:

Safety and Hazards

The safety data sheet suggests that Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate should not be used for food, drug, pesticide, or biocidal product use . In case of a fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide should be used .

Future Directions

Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate is currently available for research use only. Its role as a ligand in the Suzuki coupling reaction suggests potential applications in organic synthesis .

Mechanism of Action

Target of Action

Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C7H12O3 . .

Mode of Action

It is known to act as a ligand in Suzuki coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds.

Biochemical Pathways

As a ligand in Suzuki coupling reactions , it may play a role in various biochemical processes involving the formation of carbon-carbon bonds.

Pharmacokinetics

Its water solubility is reported to be very high , which could potentially influence its bioavailability.

Result of Action

As a ligand in Suzuki coupling reactions , it may contribute to the formation of carbon-carbon bonds, which are fundamental to many biological processes.

Action Environment

It is known to be incompatible with acids, bases, and oxidizing agents , which suggests that its activity may be influenced by the pH and redox conditions of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate can be synthesized through the reduction of diethyl cyclopropane-1,1’-dicarboxylate using lithium aluminum tri-tert-butoxyhydride in tetrahydrofuran. The reaction is typically carried out at room temperature (23°C) with a 1M solution of the reducing agent .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxymethyl group is converted to a carboxyl group.

    Reduction: The ester group can be reduced to an alcohol under appropriate conditions.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Conversion to ethyl 1-(carboxymethyl)cyclopropanecarboxylate.

    Reduction: Formation of ethyl 1-(hydroxymethyl)cyclopropanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • Methyl 1-(hydroxymethyl)cyclopropanecarboxylate
  • Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
  • Cyclopropanecarboxylic acid derivatives

Comparison: this compound is unique due to the presence of both an ethyl ester and a hydroxymethyl group on the cyclopropane ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs. The hydroxymethyl group provides a site for further functionalization, while the ethyl ester group influences the compound’s solubility and stability .

Properties

IUPAC Name

ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-6(9)7(5-8)3-4-7/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAILVKQSHRJIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498796
Record name Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3697-68-5
Record name Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In accordance with the method described in the document (Tetrahedron Letters, 40, 5467 (1988)), a solution of 720 mg of 1-hydroxymethyl-cyclopropane carboxylic acid ethyl ester obtained from 1,1-cyclopropane dicarboxylic acid diethyl ester in 10 mL of dichloromethane was added with 1.05 mL of triethylamine and 0.5 mL of methanesulfonyl chloride under ice cooling, and stirred at this temperature for 2 hours. After adding water, the reaction solution was extracted with ethyl acetate. The organic layer was washed successively with 1N hydrochloric acid, saturated brine, saturated aqueous sodium hydrogen carbonate and saturated brine. The organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated, to afford 1.04 g of the title compound as a pale yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of lithium aluminum-tri-tert-butoxyhydride 1.0M in THF (28.5 mL, 28.5 mmol) is added to a solution of diethyl 1,1-cyclopropanedicarboxylate (2.0 mL, 11.4 mmol) in anhydrous THF (85.0 mL). After stirring the reaction mixture for 4 h, 10 mL of lithium aluminum-tri-tert-butoxyhydride 1.0M solution in THF is added and the solution is stirred for 18 h. The reaction mixture is diluted with DCM, washed with 1N aqueous HCl solution, saturated aqueous NaHCO3 solution and brine. After drying the organic phase over anhydrous Na2SO4, removal of the solvent under reduced pressure affords 1.60 g of 1-hydroxymethyl-cyclopropanecarboxylic acid ethyl ester that is used in the next step without further purification. Yield: 85%. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 0.88 (2H, q, J=4.1 Hz), 1.21-1.33 (5H, m), 2.59 (1H, t, J=6.9 Hz), 3.63 (2H, d, J=7.2 Hz), 4.17 (2H, q, J=7.1 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
28.5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 1M solution of lithium aluminum tri-tert-butoxyhydride in tetrahydrofuran (12 mL, 12 mmol, 2.2 equiv) was added to a stirred solution of diethyl cyclopropane-1,1′-dicarboxylate (1.0 mL, 5.7 mmol, 1.0 equiv) in tetrahydrofuran (19 mL) at 23° C. The resulting solution was heated to 65° C. and stirred for 24 h. The cooled reaction mixture was diluted with a 10% solution of sodium bisulfate (100 mL) and extracted with ethyl acetate (4×50 mL). The combined organic layers were dried (MgSO4), gravity-filtered, and concentrated by rotary evaporation to afford the title compound as a pale yellow oil (850 mg, 88%): 1H NMR (300 MHz, CDCl3) δ 4.16 (q, J=7 Hz, 2H), 3.62 (s, 2H), 2.60 (br s, 1H), 1.22-1.30 (m, 5H), 0.87 (dd, J=7, 4 Hz, 2H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diethyl cyclopropane-1,1′-dicarboxylate
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate
Reactant of Route 3
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate
Reactant of Route 5
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.